

# Technical Support Center: PF-562271 Dose-Response Curve Optimization

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## Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B10768282

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK and Pyk2 inhibitor, PF-562271. The information is designed to help optimize dose-response curve experiments and address common challenges.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-562271?

PF-562271 is an orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).<sup>[1][2][3][4]</sup> By binding to the ATP pocket of these kinases, it blocks their catalytic activity, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, survival, and angiogenesis.<sup>[2][3]</sup>

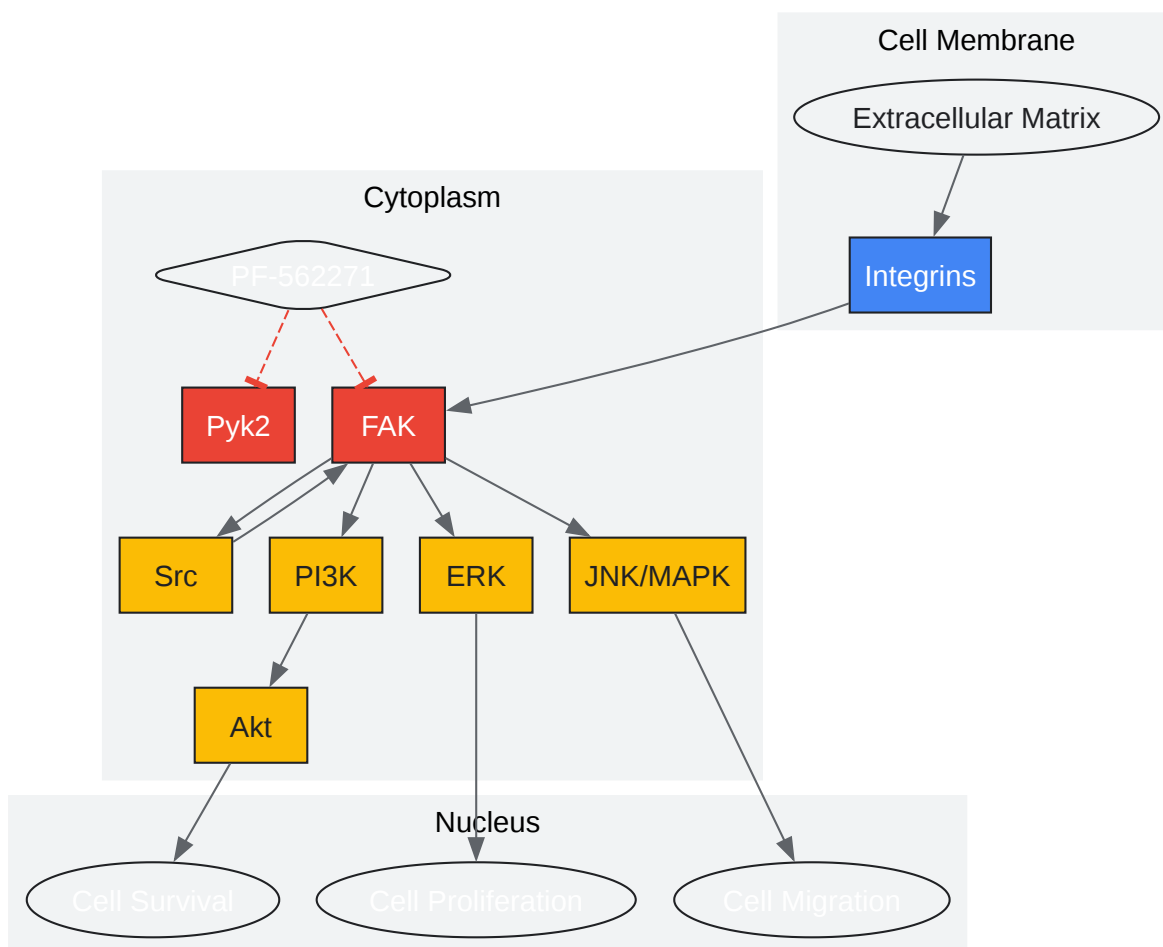
Q2: What are the typical IC<sub>50</sub> values for PF-562271?

The half-maximal inhibitory concentration (IC<sub>50</sub>) of PF-562271 varies depending on the experimental setup (cell-free vs. cell-based) and the specific cell line used.

Assay Type	Target	Reported IC50
Cell-free Kinase Assay	FAK	1.5 nM[1][3][4][5]
Pyk2	13-14 nM[1][3][4][5]	
Cell-based Assay (p-FAK)	FAK	5 nM[1][4]
Cell Proliferation Assay	Various Cancer Cell Lines	1.7 µM - 3.3 µM[1][6]

Q3: What are the key signaling pathways affected by PF-562271?

PF-562271 primarily inhibits the FAK signaling pathway. As a signal transducer for integrins, FAK activation leads to the activation of several downstream pathways, including ERK, JNK/MAPK, and PI3K/Akt, which are crucial for tumor cell migration, proliferation, and survival. [2] Inhibition of FAK by PF-562271 can disrupt these processes.





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## References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. malotilate.com [malotilate.com]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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